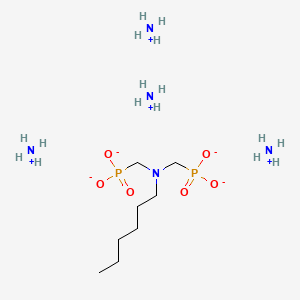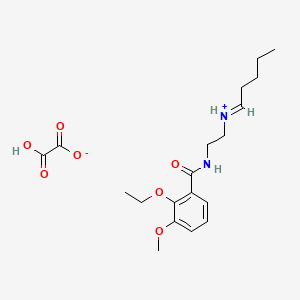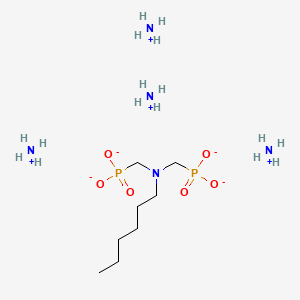
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol. It is known for its unique structure, which includes a hexylimino group and bisphosphonate moieties. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.
- The final product is obtained by neutralizing the reaction mixture with ammonium hydroxide, resulting in the formation of this compound.
Hexylamine: reacts with to form an intermediate imine.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:
- Large-scale mixing of hexylamine, formaldehyde, and phosphorous acid in a reactor.
- Continuous monitoring of reaction parameters such as temperature, pH, and reaction time.
- Purification of the final product through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate groups into phosphine derivatives.
Substitution: The hexylimino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted bisphosphonates.
Applications De Recherche Scientifique
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bone-targeting agent due to its bisphosphonate groups.
Medicine: Explored for its potential in treating bone-related diseases such as osteoporosis.
Industry: Utilized in the development of flame retardants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The bisphosphonate groups bind to the hydroxyapatite, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This results in a decrease in bone resorption and an increase in bone density. The hexylimino group may also contribute to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraammonium ((methylimino)bis(methylene))bisphosphonate
- Tetraammonium ((ethylimino)bis(methylene))bisphosphonate
- Tetraammonium ((propylimino)bis(methylene))bisphosphonate
Uniqueness
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which provides distinct chemical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and binding affinity to certain substrates, making it more effective in specific applications such as bone targeting and industrial uses.
Propriétés
Numéro CAS |
94113-34-5 |
|---|---|
Formule moléculaire |
C8H33N5O6P2 |
Poids moléculaire |
357.33 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
Clé InChI |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


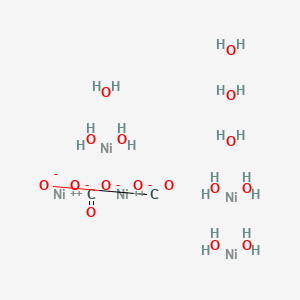
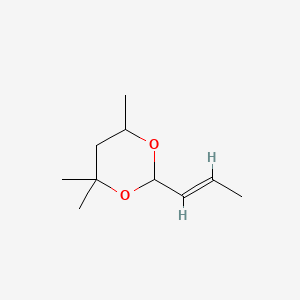
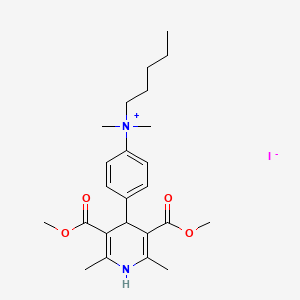
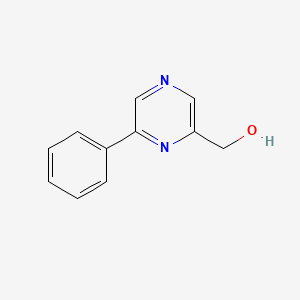
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
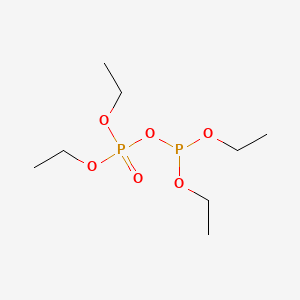
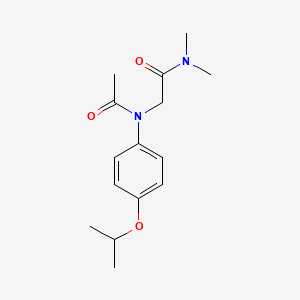
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
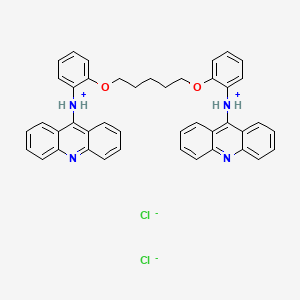
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
